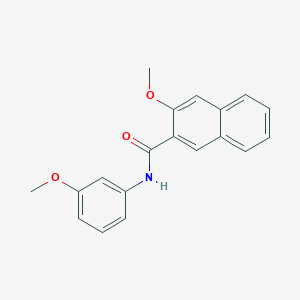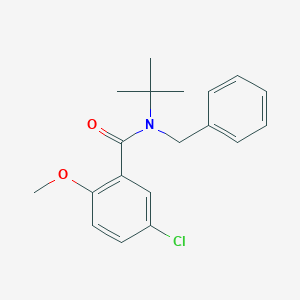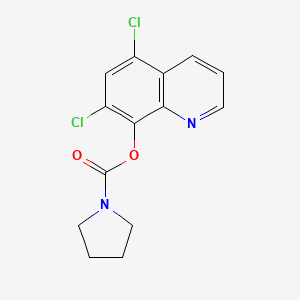
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide, also known as MMNA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MMNA belongs to the family of naphthamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is not fully understood. However, it has been suggested that 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to induce apoptosis in cancer cells by activating caspase-3, a protein involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to be non-toxic to normal cells, making it a good candidate for further research. However, one limitation of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. One area of interest is the development of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as a potential anti-cancer agent. Further studies are needed to determine the efficacy of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide in animal models and clinical trials. Another area of interest is the potential use of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as an anti-inflammatory agent. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential therapeutic applications in inflammatory diseases. Finally, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
Métodos De Síntesis
The synthesis of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide involves the reaction of 3-methoxyaniline with 2-naphthoyl chloride in the presence of a base. The resulting product is then subjected to a methylation reaction using dimethyl sulfate to obtain 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. The purity of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide can be increased using column chromatography.
Propiedades
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-16-9-5-8-15(12-16)20-19(21)17-10-13-6-3-4-7-14(13)11-18(17)23-2/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENMTYKXDCWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5818756.png)
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)